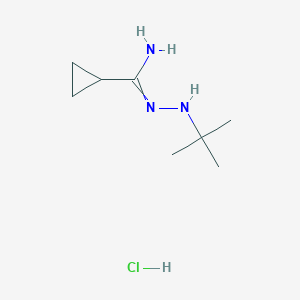![molecular formula C23H17N3O5 B14107049 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14107049.png)
3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-oxo-2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(2-oxo-2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(2-oxo-2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which has been used to synthesize similar compounds . The reaction conditions often include the use of palladium catalysts, bases, and appropriate solvents under controlled temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(2-oxo-2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is investigated for its potential biological activities. Similar compounds have shown promise in anticancer research, suggesting that this compound might also possess bioactive properties .
Medicine
The medicinal applications of this compound are of particular interest. Its structural features suggest potential as a drug candidate, particularly in the development of anticancer agents. Research is ongoing to explore its efficacy and mechanism of action in various disease models.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. Its unique structure might lend itself to applications in material science, such as the creation of novel polymers or advanced materials.
Mecanismo De Acción
The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(2-oxo-2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione is not fully understood. similar compounds have been shown to interact with molecular targets such as tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved likely include modulation of microtubule dynamics and interference with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
Uniqueness
What sets 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(2-oxo-2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione apart from these similar compounds is its combination of a benzodioxole moiety with a pyrido[3,2-d]pyrimidine core. This unique structure provides distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C23H17N3O5 |
|---|---|
Peso molecular |
415.4 g/mol |
Nombre IUPAC |
3-(1,3-benzodioxol-5-ylmethyl)-1-phenacylpyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H17N3O5/c27-18(16-5-2-1-3-6-16)13-25-17-7-4-10-24-21(17)22(28)26(23(25)29)12-15-8-9-19-20(11-15)31-14-30-19/h1-11H,12-14H2 |
Clave InChI |
LPCKMIVBXUAGER-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-9-(3-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106978.png)
![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14106984.png)

![8-(3-Chloro-2-hydroxypropyl)sulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14107005.png)

![3-(4-chlorophenyl)-7,9-dimethyl-1-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14107018.png)
![benzo[d][1,3]dioxol-5-yl(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B14107026.png)
![N-cyclohexyl-4-isopentyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14107027.png)
![3-methyl-4-oxo-1-phenyl-N-(4-sulfamoylphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B14107037.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B14107042.png)


